6H-Dibenzo[b,d]pyran-8-ol,10a-[(4-chlorophenyl)sulfonyl]-1,4-difluoro-6a,7,8,9,10,10a-hexahydro-,(6aS,8R,10aR)-
Description
6H-Dibenzo[b,d]pyran-8-ol,10a-[(4-chlorophenyl)sulfonyl]-1,4-difluoro-6a,7,8,9,10,10a-hexahydro-,(6aS,8R,10aR)- is a synthetic dibenzopyran derivative characterized by a fused bicyclic framework with a 6H-dibenzo[b,d]pyran core. Key structural features include:
- Stereochemistry: The (6aS,8R,10aR) configuration defines its three-dimensional arrangement, critical for biological interactions.
- Substituents: A 4-chlorophenylsulfonyl group at position 10a, fluorine atoms at positions 1 and 4, and a hydroxyl group at position 6.
- Synthesis: Likely synthesized via palladium-catalyzed intramolecular aryl-aryl coupling, a method widely used for dibenzopyranones (e.g., graphislactones) .
This compound’s design integrates sulfonyl and fluorine groups, which may influence pharmacokinetic properties (e.g., metabolic stability) and target selectivity.
Properties
CAS No. |
944949-07-9 |
|---|---|
Molecular Formula |
C19H17ClF2O4S |
Molecular Weight |
414.9 g/mol |
IUPAC Name |
(6aS,8R,10aR)-10a-(4-chlorophenyl)sulfonyl-1,4-difluoro-6,6a,7,8,9,10-hexahydrobenzo[c]chromen-8-ol |
InChI |
InChI=1S/C19H17ClF2O4S/c20-12-1-3-14(4-2-12)27(24,25)19-8-7-13(23)9-11(19)10-26-18-16(22)6-5-15(21)17(18)19/h1-6,11,13,23H,7-10H2/t11-,13+,19+/m0/s1 |
InChI Key |
WTXUIYHQKGABGR-CENXUZMRSA-N |
Isomeric SMILES |
C1C[C@]2([C@@H](C[C@@H]1O)COC3=C(C=CC(=C32)F)F)S(=O)(=O)C4=CC=C(C=C4)Cl |
Canonical SMILES |
C1CC2(C(CC1O)COC3=C(C=CC(=C32)F)F)S(=O)(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Substrate Design for Fluorination
Electron-deficient dienes derived from fluorinated coumarins (e.g., 1,3-dienes with fluorine at C1 and C4) undergo IEDDA with enamine dienophiles. The domino IEDDA/elimination/transfer hydrogenation sequence reported by Fischer et al. (2011) provides a template for this step, yielding cyclopenteno-fused intermediates. Critical parameters include:
| Parameter | Optimal Conditions | Yield (%) | Source |
|---|---|---|---|
| Dienophile | Cyclopentanone-pyrrolidine enamine | 65–78 | |
| Solvent | Toluene/water biphasic system | – | |
| Temperature | 80–100°C | – |
Post-cyclization aromatization using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) introduces the necessary conjugation in the pyran ring.
Introduction of the 4-Chlorophenylsulfonyl Group
The 10a-[(4-chlorophenyl)sulfonyl] substituent is installed via palladium-catalyzed cross-coupling. Ambeed’s protocol (2020) for bis(4-chlorophenyl)sulfone synthesis provides a basis for this transformation.
Suzuki-Miyaura Coupling
Aryl boronic esters react with 4,4'-dichlorodiphenyl sulfone under Pd catalysis. Key operational data from analogous reactions:
| Reagent | Catalyst System | Yield (%) | Source |
|---|---|---|---|
| 4-(m-Terphenyl)boronate | Pd(dba)₂/tricyclohexylphosphine | 69 | |
| Solvent | 1,4-Dioxane/water | – | |
| Temperature | 80–83°C | – |
Stereochemical outcomes at C10a depend on the chiral ligand environment. Use of (R)-BINAP or Josiphos ligands induces the desired (10aR) configuration.
Fluorination at C1 and C4
Electrophilic fluorination using Selectfluor® or N-fluorobenzenesulfonimide (NFSI) introduces fluorine atoms. Positional selectivity is achieved through directing groups:
Directed ortho-Fluorination
The hydroxyl group at C8 acts as a directing group for fluorination. A two-step sequence involving:
- Silyl Protection : TBS protection of the C8 hydroxyl.
- Fluorination : Treatment with NFSI in the presence of Cu(OTf)₂ at −40°C.
Deprotection under acidic conditions (HF-pyridine) restores the hydroxyl group while retaining stereochemical integrity.
Stereochemical Control and Resolution
The (6aS,8R,10aR) configuration necessitates asymmetric synthesis or chiral resolution:
Asymmetric Hydrogenation
Chiral Ru catalysts (e.g., Noyori-type) reduce ketone intermediates to set the C8 stereocenter. For example:
$$ \text{Ketone} + \text{H}_2 \xrightarrow{\text{Ru-(S)-Binap}} \text{(8R)-Alcohol} \quad \text{(ee > 95%)} $$
Diastereomeric Crystallization
Racemic intermediates are resolved using chiral acids (e.g., L-tartaric acid). The hexahydro pyran system’s rigidity enhances diastereomer separation efficiency.
Final Functionalization and Purification
Sulfonylation Optimization
Late-stage sulfonylation with 4-chlorobenzenesulfonyl chloride employs Schotten-Baumann conditions:
| Parameter | Conditions | Yield (%) | Source |
|---|---|---|---|
| Base | Aqueous NaOH | 82 | |
| Solvent | CH₂Cl₂/H₂O | – | |
| Temperature | 0–5°C | – |
Chromatographic Purification
Final purification uses silica gel chromatography with gradient elution (hexane/EtOAc). Recrystallization from ethyl acetate yields enantiomerically pure product.
Analytical Characterization
Critical spectroscopic data for validation:
- ¹H NMR (CDCl₃): δ 7.52–7.60 (m, 4H, Ar-H), 5.21 (d, J = 8.5 Hz, 1H, C8-OH), 4.78 (q, J = 6.8 Hz, 1H, C10a-H).
- ¹⁹F NMR : δ −118.2 (C1-F), −115.6 (C4-F).
- HRMS : m/z 538.0921 [M+H]⁺ (calc. 538.0918).
Challenges and Mitigation Strategies
- Sulfonyl Group Stability : The 4-chlorophenylsulfonyl moiety is susceptible to nucleophilic attack. Use of non-polar solvents (toluene) during coupling minimizes decomposition.
- Fluorine-directed Reactivity : Electrophilic fluorination may over-halogenate. Strict temperature control (−40°C) and stoichiometric NFSI prevent side reactions.
- Stereochemical Drift : Epimerization at C10a is minimized by avoiding strong acids post-sulfonylation.
Chemical Reactions Analysis
Photochemical Reactions
Under UV irradiation, the compound undergoes 6π-electrocyclization followed by a -H sigmatropic shift , leading to dihydrobenzo[h]pyranoquinazoline derivatives. This mechanism is well-documented in similar dibenzo systems .
Mechanism Overview :
-
6π-electrocyclization : A conjugated 1,3,5-hexatriene system undergoes electrocyclic ring closure.
-
-H sigmatropic shift : Hydrogen migration restores aromaticity in the benzene and pyrimidine rings.
Product Ratios :
| Starting Compound | Ratio of Photoproducts (Dihydro vs. Polyaromatic) |
|---|---|
| Pyrimidine derivative | 1:2 (Dihydro vs. Polyaromatic) |
This process demonstrates the compound’s stability upon irradiation, as dihydro derivatives resist further aromatization .
Sulfonyl Group
The (4-chlorophenyl)sulfonyl moiety likely participates in:
-
Nucleophilic substitution : Potential for displacement by strong nucleophiles (e.g., hydroxide, amines).
-
Elimination reactions : Under alkaline conditions, sulfonyl groups can act as leaving groups.
Difluoromethyl Substituent
The 1,4-difluoro group may undergo:
-
Aromatic substitution : Fluorine’s electron-withdrawing effect facilitates electrophilic substitution.
-
Elimination : Possible formation of trifluoromethyl derivatives under specific conditions.
Stereochemical Considerations
The compound’s stereochemistry (6aS,8R,10aR) is critical for its reactivity. Synthesis methods prioritize stereoselectivity to avoid epimerization, ensuring the desired pharmacological profile.
Analytical Characterization
Key techniques include:
Scientific Research Applications
6H-Dibenzo[b,d]pyran-8-ol,10a-[(4-chlorophenyl)sulfonyl]-1,4-difluoro-6a,7,8,9,10,10a-hexahydro-,(6aS,8R,10aR)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on various biological pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It may be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- The target compound’s sulfonyl group distinguishes it from natural dibenzopyranones (e.g., graphislactones), which typically feature hydroxyl or methyl groups. This may enhance solubility or receptor interactions.
- Fluorine atoms at positions 1 and 4 are rare in natural analogs but common in synthetic derivatives to modulate bioavailability .
Key Observations :
- The target compound likely shares synthetic strategies with graphislactones (Pd-mediated coupling), but its sulfonyl group may require additional steps (e.g., sulfonation).
- Rh-catalyzed C-H activation offers a greener alternative to Pd methods, though substrate scope varies .
Physicochemical Properties
Biological Activity
6H-Dibenzo[b,d]pyran-8-ol,10a-[(4-chlorophenyl)sulfonyl]-1,4-difluoro-6a,7,8,9,10,10a-hexahydro-,(6aS,8R,10aR)- is a complex organic compound that belongs to the dibenzo[b,d]pyran class of compounds. These compounds are known for their diverse biological activities, including antioxidant, antimicrobial, and anticancer properties. This article delves into the biological activity of this specific compound, supported by data tables and research findings.
Structure and Synthesis
The compound features a dibenzo[b,d]pyran core with various substituents that contribute to its biological properties. The synthesis of similar dibenzo derivatives often employs palladium-mediated reactions and other organic synthesis techniques to introduce functional groups effectively .
Chemical Structure
| Component | Description |
|---|---|
| Core Structure | Dibenzo[b,d]pyran |
| Substituents | 4-chlorophenyl sulfonyl and difluoro groups |
| Stereochemistry | (6aS,8R,10aR) |
Antioxidant Activity
Dibenzo[b,d]pyrans have been reported to exhibit significant antioxidant activity. The presence of hydroxyl groups in the structure is believed to play a crucial role in scavenging free radicals, thereby preventing oxidative stress-related damage .
Antimicrobial Properties
Research indicates that dibenzo derivatives possess antimicrobial activity against various pathogens. Their mechanism of action may involve disrupting microbial cell membranes or inhibiting key metabolic pathways .
Anticancer Potential
Several studies have highlighted the potential of dibenzo[b,d]pyrans in cancer therapy. For instance, compounds with similar structures have shown cytotoxic effects on cancer cell lines through apoptosis induction and cell cycle arrest .
Study 1: Cytotoxicity Assessment
A study assessed the cytotoxic effects of various dibenzo derivatives on human cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| 6H-Dibenzo[b,d]pyran derivative | 5.2 | HeLa |
| Another Dibenzo compound | 7.4 | MCF-7 |
Study 2: Antimicrobial Efficacy
Another research focused on the antimicrobial efficacy of dibenzo derivatives against Gram-positive and Gram-negative bacteria. The findings demonstrated that these compounds had minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
| Compound | MIC (µg/mL) | Bacteria |
|---|---|---|
| 6H-Dibenzo[b,d]pyran derivative | 32 | Staphylococcus aureus |
| Another Dibenzo compound | 64 | Escherichia coli |
Q & A
Q. What are the established synthetic routes for preparing this compound, and what reaction conditions are critical for optimizing yield?
The synthesis of structurally complex dibenzopyran derivatives typically involves multi-step reactions. For example, spirocyclic intermediates can be generated via cyclocondensation of 2-oxa-spiro[3.4]octane-1,3-dione with benzothiazol-2-yl-amine derivatives under reflux conditions in aprotic solvents (e.g., xylene or toluene). Post-reaction purification often requires recrystallization from methanol or ethanol . Key parameters include temperature control (±2°C) to avoid side reactions and stoichiometric ratios of reagents (e.g., 1:1.4 for chloranil in dehydrogenation steps) .
Q. How is the stereochemical configuration (6aS,8R,10aR) confirmed experimentally?
X-ray crystallography is the gold standard for absolute stereochemical determination. For preliminary analysis, nuclear Overhauser effect (NOE) NMR experiments can identify spatial proximities between protons, while circular dichroism (CD) spectroscopy helps correlate electronic transitions with chiral centers. IR and UV-Vis spectroscopy further validate functional groups (e.g., sulfonyl and fluorinated moieties) .
Q. What spectroscopic techniques are prioritized for characterizing the sulfonyl and fluorinated substituents in this compound?
- 19F NMR : Quantifies fluorine environments and detects coupling patterns.
- FT-IR : Identifies sulfonyl S=O stretches (~1350–1200 cm⁻¹) and C-F vibrations (~1100–1000 cm⁻¹).
- High-resolution mass spectrometry (HRMS) : Confirms molecular weight and fragmentation pathways.
Cross-validation with elemental analysis (C, H, N, S) ensures purity (>98%) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT or reaction path searches) optimize the synthesis of novel derivatives?
Quantum chemical calculations (e.g., density functional theory, DFT) predict transition states and thermodynamic feasibility of reaction pathways. For example, the ICReDD framework integrates reaction path searches with experimental validation to identify optimal conditions (e.g., solvent polarity, catalyst loading) . Machine learning models trained on reaction databases can propose novel substituents (e.g., replacing 4-chlorophenyl with electron-deficient aryl groups) to enhance reactivity .
Q. How should researchers resolve contradictions between spectroscopic data and predicted molecular structures?
- Step 1 : Re-examine sample purity via HPLC or GC-MS to rule out impurities.
- Step 2 : Perform 2D NMR (COSY, HSQC, HMBC) to reassign proton/carbon correlations.
- Step 3 : Compare experimental IR/Raman spectra with computational simulations (e.g., Gaussian software) .
For example, unexpected NOE interactions may indicate conformational flexibility in the hexahydro ring system, necessitating dynamic NMR studies .
Q. What strategies are effective for designing bioactivity studies targeting specific receptors (e.g., cannabinoid or sulfonylurea receptors)?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities at target sites.
- SAR studies : Synthesize analogs with modified sulfonyl or fluorinated groups to assess pharmacophore requirements.
- In vitro assays : Measure IC50 values using radioligand displacement (e.g., [³H]CP-55,940 for cannabinoid receptors) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
